Methyl 2,4-difluoro-5-sulfamoylbenzoate
Description
Methyl 2,4-difluoro-5-sulfamoylbenzoate is a fluorinated benzoate ester featuring a sulfamoyl group at the 5-position and methyl ester functionality. This compound is structurally characterized by two fluorine atoms at the 2- and 4-positions of the benzene ring, which confer distinct electronic and steric properties.
Properties
CAS No. |
1099660-82-8 |
|---|---|
Molecular Formula |
C8H7F2NO4S |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
methyl 2,4-difluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7F2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
AYMWEEBATUNNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-5-sulfamoylbenzoate typically involves the esterification of 2,4-difluoro-5-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2,4-difluoro-5-sulfamoylbenzoic acid and methanol.
Reduction: 2,4-difluoro-5-aminobenzoate derivatives.
Scientific Research Applications
Methyl 2,4-difluoro-5-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2,4-difluoro-5-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, while the sulfamoyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
The substitution pattern on the benzene ring significantly influences physicochemical and biological properties. Key comparisons include:
- Methyl 2,4-difluoro-5-sulfamoylbenzoate : Fluorine atoms at positions 2 and 4 impart high electronegativity, reducing electron density on the aromatic ring. This enhances metabolic stability and resistance to oxidative degradation compared to chloro analogues .
- 2,4-Dichloro-5-sulfamoylbenzoic Acid (CAS 2736-23-4) : The absence of an ester group increases polarity, reducing bioavailability but enhancing solubility in aqueous media .
Table 1: Substituent and Functional Group Comparison
| Compound Name | Substituents (Positions) | Ester Group | Sulfamoyl Position | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|---|
| This compound | F (2,4) | Methyl | 5 | ~249.2 | High metabolic stability |
| Ethyl 2,4-dichloro-5-sulfamoylbenzoate | Cl (2,4) | Ethyl | 5 | ~294.1 | Higher lipophilicity |
| 2,4-Dichloro-5-sulfamoylbenzoic Acid | Cl (2,4) | None | 5 | ~266.1 | Aqueous solubility |
Ester Group Variations: Methyl vs. Ethyl
The ester group impacts pharmacokinetics:
Sulfamoyl Group Positioning and Analogues
The para (5-) position of the sulfamoyl group optimizes steric interactions in receptor binding. Deviations in position or substitution, as seen in impurities like 4-Chloro-5-sulfamoyl-2-[[((2RS)-tetrahydrofuran-2-yl)methyl]amino]benzoic Acid (CAS 4793-38-8), disrupt molecular symmetry, reducing target affinity .
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